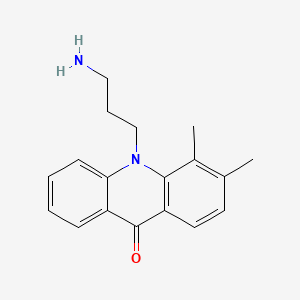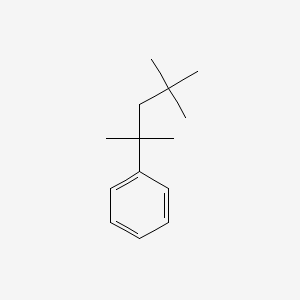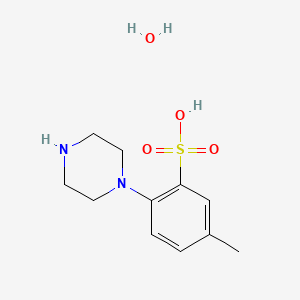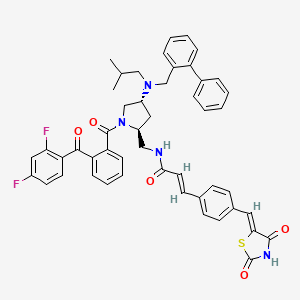![molecular formula C15H29N5O5 B1241891 3-[[4-[7-(Diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1241891.png)
3-[[4-[7-(Diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-563 is a synthetic analogue of deoxyspergualin, known for its immunostimulating properties. It has been shown to enhance resistance to Candida albicans infection in mice by promoting immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-563 involves multiple steps, starting from deoxyspergualin. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the modification of the deoxyspergualin structure .
Industrial Production Methods
Industrial production methods for N-563 are not widely documented. The compound is typically produced in research laboratories for scientific studies and is not yet available for large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
N-563 undergoes various chemical reactions, including:
Oxidation: N-563 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific details are not widely available.
Substitution: N-563 can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving N-563 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the substituents involved .
Major Products Formed
The major products formed from the reactions of N-563 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of N-563, while substitution reactions can produce various substituted analogues .
Scientific Research Applications
N-563 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on immunostimulatory activity.
Biology: Investigated for its role in enhancing immune responses and resistance to infections.
Medicine: Explored as a potential therapeutic agent for treating infections, particularly those caused by Candida albicans.
Industry: Although not yet widely used in industrial applications, N-563 has potential for development in the pharmaceutical industry
Mechanism of Action
N-563 exerts its effects by stimulating the immune system. It enhances the phagocytic activity of neutrophils and promotes delayed-type hypersensitivity reactions. The compound targets immune cells and pathways involved in the body’s defense against infections .
Comparison with Similar Compounds
Similar Compounds
Deoxyspergualin: The parent compound of N-563, known for its immunosuppressive properties.
Other Immunostimulants: Compounds such as levamisole and imiquimod, which also enhance immune responses.
Uniqueness
N-563 is unique in its ability to stimulate the immune system while being an analogue of an immunosuppressant. This dual nature makes it a valuable compound for studying the balance between immune activation and suppression .
Properties
Molecular Formula |
C15H29N5O5 |
|---|---|
Molecular Weight |
359.42 g/mol |
IUPAC Name |
3-[[4-[7-(diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H29N5O5/c16-15(17)19-7-4-2-1-3-5-12(22)20-10-11(21)9-13(23)18-8-6-14(24)25/h11,21H,1-10H2,(H,18,23)(H,20,22)(H,24,25)(H4,16,17,19) |
InChI Key |
IFBKFXWWJPFRDV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NCC(CC(=O)NCCC(=O)O)O |
Synonyms |
eta-Alanine, N-(4-((7-((aminoiminomethyl)amino)-1-oxoheptyl)amino)-3-hydroxy-1-oxobutyl)-, (+-)- N 563 N-563 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1241808.png)
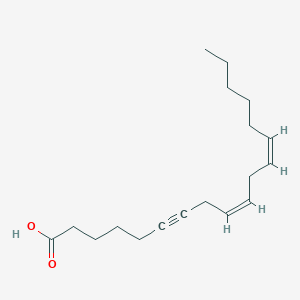
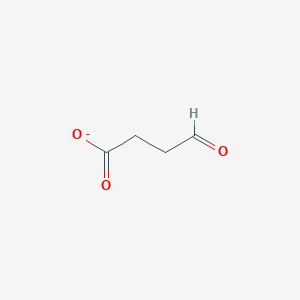

![N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide](/img/structure/B1241817.png)
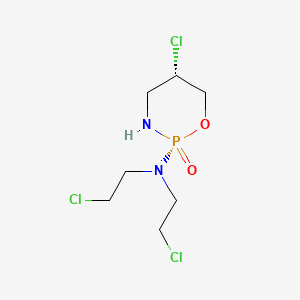
![4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241820.png)
![1-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-3-(2-methoxyethyl)thiourea](/img/structure/B1241821.png)
![5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1241823.png)

